molecular formula C13H17NO2 B2515657 N-(3-Methyl-4-propoxyphenyl)prop-2-enamide CAS No. 2411305-48-9

N-(3-Methyl-4-propoxyphenyl)prop-2-enamide

Cat. No.: B2515657
CAS No.: 2411305-48-9
M. Wt: 219.284
InChI Key: JGWFIIKLKLEJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methyl-4-propoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.284. This compound is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-(3-Methyl-4-propoxyphenyl)prop-2-enamide involves several steps. One common method includes the reaction of 3-methyl-4-propoxyphenylamine with acryloyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(3-Methyl-4-propoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The phenyl ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine, respectively.

Scientific Research Applications

N-(3-Methyl-4-propoxyphenyl)prop-2-enamide is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: This compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methyl-4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-(3-Methyl-4-propoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:

    N-(4-Methoxyphenyl)prop-2-enamide: This compound has a methoxy group instead of a propoxy group, leading to different chemical and biological properties.

    N-(4-Methylphenyl)prop-2-enamide: The presence of a methyl group instead of a propoxy group results in variations in reactivity and applications.

Properties

IUPAC Name

N-(3-methyl-4-propoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-8-16-12-7-6-11(9-10(12)3)14-13(15)5-2/h5-7,9H,2,4,8H2,1,3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWFIIKLKLEJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.